molecular formula C9H8N4O2 B13662487 1-Hydrazinyl-5-nitroisoquinoline

1-Hydrazinyl-5-nitroisoquinoline

Katalognummer: B13662487
Molekulargewicht: 204.19 g/mol
InChI-Schlüssel: PBTPOEBLKKQZCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydrazinyl-5-nitroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a hydrazinyl group at the 1-position and a nitro group at the 5-position of the isoquinoline ring. It has a molecular formula of C9H8N4O2 and a molecular weight of 204.19 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Hydrazinyl-5-nitroisoquinoline can be synthesized through various methods. One common method involves the direct nucleophilic substitution of hydrogen in the 5-nitroisoquinoline molecule. This process can be carried out under metal-catalyst-free conditions, making it an efficient and environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, nitration, and subsequent hydrazinylation of isoquinoline derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

1-Hydrazinyl-5-nitroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium nitrate and atmospheric oxygen.

    Reducing agents: Such as hydrazine hydrate.

    Nucleophiles: Such as amines and ureas

Major Products Formed

Major products formed from these reactions include nitrosoisoquinoline derivatives, aminoisoquinoline derivatives, and various substituted isoquinolines .

Wissenschaftliche Forschungsanwendungen

1-Hydrazinyl-5-nitroisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological activities and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-Hydrazinyl-5-nitroisoquinoline involves the interaction of its functional groups with molecular targets. The hydrazinyl group can act as a nucleophile, participating in various chemical reactions. The nitro group can undergo redox reactions, influencing the compound’s reactivity and biological activity. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-Hydrazinyl-5-nitroisoquinoline include:

    5-Nitroisoquinoline: Lacks the hydrazinyl group but shares the nitro group and isoquinoline structure.

    1-Amino-5-nitroisoquinoline: Contains an amino group instead of a hydrazinyl group.

    5-Nitrosoisoquinoline: Contains a nitroso group instead of a nitro group

Uniqueness

This compound is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct reactivity and biological properties.

Eigenschaften

Molekularformel

C9H8N4O2

Molekulargewicht

204.19 g/mol

IUPAC-Name

(5-nitroisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C9H8N4O2/c10-12-9-7-2-1-3-8(13(14)15)6(7)4-5-11-9/h1-5H,10H2,(H,11,12)

InChI-Schlüssel

PBTPOEBLKKQZCK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2NN)C(=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.